3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate

Catalog No.
S11571639
CAS No.
M.F
C22H14F3NO5
M. Wt
429.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,...

Product Name

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate

IUPAC Name

[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate

Molecular Formula

C22H14F3NO5

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C22H14F3NO5/c1-28-17-6-3-11(9-19(17)29-2)22(27)30-13-4-5-14-18(10-13)31-26-21(14)12-7-15(23)20(25)16(24)8-12/h3-10H,1-2H3

InChI Key

TUHCODYLAXDIMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)OC

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes a benzisoxazole core fused with a trifluorophenyl group and a dimethoxybenzoate substituent. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Typical for benzisoxazole derivatives, including:

  • Nucleophilic Substitution: The trifluoromethyl group may undergo nucleophilic attack under specific conditions, leading to substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Deprotection Reactions: The methoxy groups in the dimethoxybenzoate can be removed under acidic or basic conditions to yield reactive intermediates.

Research indicates that compounds similar to 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate exhibit significant biological activities:

  • Anticancer Properties: Benzisoxazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Activity: Some related compounds demonstrate effective antimicrobial properties against various pathogens.
  • Neuropharmacological Effects: Due to structural similarities with known neuroactive agents, this compound may exhibit effects on neurotransmitter systems.

The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate typically involves several key steps:

  • Formation of Benzisoxazole: The initial step involves the cyclization of an appropriate aniline derivative with an isocyanate or an oxime precursor.
  • Introduction of Trifluorophenyl Group: This can be achieved through electrophilic aromatic substitution using a trifluoromethylating agent.
  • Esterification: The final step involves the esterification of the benzisoxazole with 3,4-dimethoxybenzoic acid using coupling reagents such as DCC (dicyclohexylcarbodiimide) or similar agents.

The compound has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Material Science: Due to its chemical stability and unique properties, it could be used in developing advanced materials.
  • Chemical Probes: It may serve as a chemical probe in biological studies to elucidate mechanisms of action.

Interaction studies are crucial for understanding the binding affinity and mechanism of action of this compound with biological targets. Techniques such as:

  • Molecular Docking Studies: These computational methods can predict how the compound interacts with various receptors and enzymes.
  • In Vitro Assays: Laboratory studies can assess the biological activity and toxicity profiles.
  • Structure-Activity Relationship Analysis: This helps in identifying which structural features contribute most significantly to its biological effects.

Several compounds share structural similarities with 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate. Notable examples include:

Compound NameStructureKey Features
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleStructureNeuroactive properties; used as a dopamine receptor antagonist
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amineStructureExhibits potential in medicinal chemistry; fluorinated structure enhances activity
Benzisoxazole derivativesGeneral ClassKnown for diverse biological activities including anticancer and antimicrobial effects

Uniqueness Highlight:
The distinct combination of trifluorophenyl and dimethoxybenzoate functionalities sets 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate apart from other benzisoxazole derivatives. Its specific electronic properties and steric effects may lead to unique interactions with biological targets compared to structurally similar compounds.

This compound represents a promising candidate for further research and development within pharmaceutical sciences.

XLogP3

5

Hydrogen Bond Acceptor Count

9

Exact Mass

429.08240703 g/mol

Monoisotopic Mass

429.08240703 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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